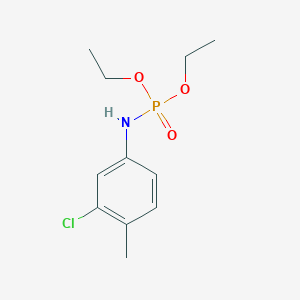
Diethyl N-(3-chloro-4-methylphenyl)phosphoramidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-diethoxyphosphoryl-4-methyl-aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a chloro group, a diethoxyphosphoryl group, and a methyl group attached to the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-diethoxyphosphoryl-4-methyl-aniline typically involves the reaction of 4-methyl-aniline with diethyl phosphorochloridate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
4-methyl-aniline+diethyl phosphorochloridate→3-chloro-N-diethoxyphosphoryl-4-methyl-aniline
Industrial Production Methods
In an industrial setting, the production of 3-chloro-N-diethoxyphosphoryl-4-methyl-aniline may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-diethoxyphosphoryl-4-methyl-aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound to its amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted anilines.
Scientific Research Applications
3-chloro-N-diethoxyphosphoryl-4-methyl-aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-N-diethoxyphosphoryl-4-methyl-aniline involves its interaction with specific molecular targets. The diethoxyphosphoryl group can interact with enzymes or receptors, modulating their activity. The chloro and methyl groups may influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-methyl-aniline: Lacks the diethoxyphosphoryl group, resulting in different chemical properties and reactivity.
N-diethoxyphosphoryl-4-methyl-aniline: Lacks the chloro group, affecting its substitution reactions.
Uniqueness
This article provides a comprehensive overview of 3-chloro-N-diethoxyphosphoryl-4-methyl-aniline, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
Diethyl N-(3-chloro-4-methylphenyl)phosphoramidate is a phosphoramidate compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound possesses a phosphoramidate functional group, which is known for its diverse biological activities. The compound can be represented as follows:
The presence of the 3-chloro-4-methylphenyl group is significant as it influences the compound's interaction with biological targets.
Mechanisms of Biological Activity
Phosphoramidates are recognized for their ability to interact with various biological pathways. This compound may exert its effects through several mechanisms:
- Enzyme Inhibition : Phosphoramidates can act as inhibitors of enzymes involved in critical metabolic pathways. For instance, they may inhibit the activity of neuropathy target esterase (NTE), which is involved in lipid metabolism and nerve function .
- Antiviral Activity : Some phosphoramidates have shown promise as antiviral agents, potentially inhibiting viral replication through interference with viral enzymes or host cell pathways .
- Cytotoxic Effects : Research indicates that certain phosphoramidates can induce cytotoxicity in cancer cells, making them candidates for anticancer drug development .
Antiviral Activity
A study highlighted the antiviral properties of phosphoramidates, demonstrating that derivatives exhibit significant activity against various viruses, including HIV and other retroviruses. The mechanism involves inhibition of viral replication through interference with viral enzymes .
Enzyme Interaction Studies
Research has indicated that this compound may inhibit the farnesyl pyrophosphate synthase (FPPS), an enzyme critical in isoprenoid biosynthesis. This inhibition could lead to reduced proliferation of certain cancer cells, as FPPS is implicated in the post-translational modification of proteins that drive oncogenesis .
Data Table: Biological Activities of this compound
Properties
CAS No. |
92017-23-7 |
|---|---|
Molecular Formula |
C11H17ClNO3P |
Molecular Weight |
277.68 g/mol |
IUPAC Name |
3-chloro-N-diethoxyphosphoryl-4-methylaniline |
InChI |
InChI=1S/C11H17ClNO3P/c1-4-15-17(14,16-5-2)13-10-7-6-9(3)11(12)8-10/h6-8H,4-5H2,1-3H3,(H,13,14) |
InChI Key |
XYPGQFRGBYZWIT-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(NC1=CC(=C(C=C1)C)Cl)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















